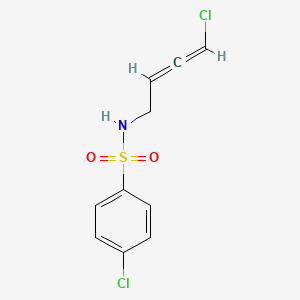![molecular formula C14H17Cl2NO4 B14356670 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate CAS No. 92295-16-4](/img/structure/B14356670.png)
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzene ring substituted with bis(2-chloroethyl)amino groups and diacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate typically involves the reaction of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diol with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the hydroxyl groups on the benzene ring, resulting in the formation of the diacetate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for similar therapeutic purposes.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its diacetate groups also contribute to its unique reactivity and applications.
Properties
CAS No. |
92295-16-4 |
|---|---|
Molecular Formula |
C14H17Cl2NO4 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
[2-acetyloxy-4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-10(18)20-13-4-3-12(9-14(13)21-11(2)19)17(7-5-15)8-6-16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
PADACNHEAHBUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N(CCCl)CCCl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

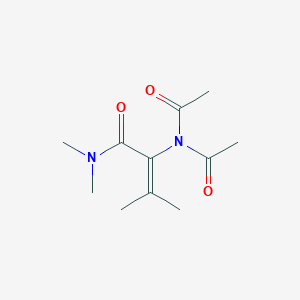
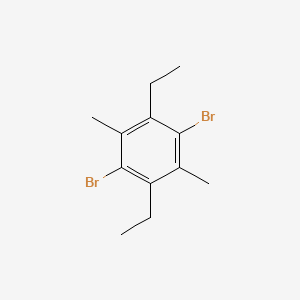
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

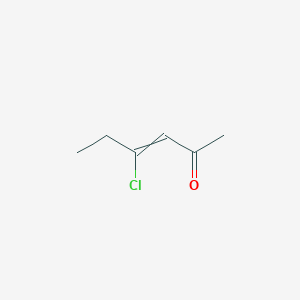
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)

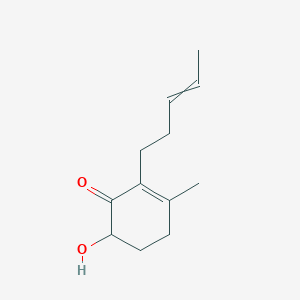
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
